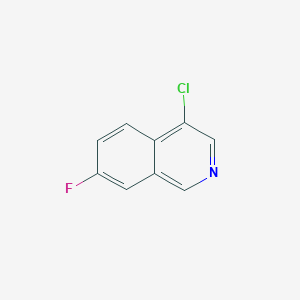
4-Chloro-7-fluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the isoquinoline ring. The molecular formula of this compound is C9H5ClFN, and it has a molecular weight of 181.59 g/mol
Preparation Methods
The synthesis of 4-Chloro-7-fluoroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This approach allows for the simultaneous installation of the isoquinoline framework and the fluorine substituent . Another method involves the direct introduction of fluorine onto the isoquinoline ring using fluorinating agents . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
4-Chloro-7-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form tetrahydroisoquinoline derivatives.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoquinoline derivatives .
Scientific Research Applications
4-Chloro-7-fluoroisoquinoline has a wide range of scientific research applications:
Pharmaceuticals: This compound is used as a building block in the synthesis of various pharmaceuticals due to its bioactive properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
4-Chloro-7-fluoroisoquinoline can be compared with other similar compounds such as:
4-Chloro-7-fluoroquinoline: This compound has a similar structure but belongs to the quinoline family.
4-Fluoroisoquinoline: This compound lacks the chlorine substituent and has different chemical properties.
7-Chloroisoquinoline: This compound lacks the fluorine substituent and has different reactivity.
The uniqueness of this compound lies in the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties to the compound .
Properties
Molecular Formula |
C9H5ClFN |
|---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
4-chloro-7-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H |
InChI Key |
NBZJEGGPQLGLEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















